

Recommended reaction conditions for Malamido-PEG3-C1-PFP ester.

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Compound of Interest

Compound Name: Mal-amido-PEG3-C1-PFP ester

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Application Notes and Protocols for Mal-amido-PEG3-C1-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG3-C1-PFP ester is a heterobifunctional crosslinker containing a maleimide group and a pentafluorophenyl (PFP) ester. This non-cleavable linker is particularly valuable in the field of bioconjugation, enabling the covalent linkage of amine-containing and sulfhydryl-containing molecules. Its design incorporates a hydrophilic 3-unit polyethylene glycol (PEG) spacer, which enhances the solubility and reduces the aggregation of the resulting conjugates. A primary application for this linker is in the synthesis of antibody-drug conjugates (ADCs), where it facilitates the precise attachment of a cytotoxic payload to an antibody.[1][2]

The PFP ester provides a highly reactive site for acylation of primary and secondary amines, forming stable amide bonds. Notably, PFP esters exhibit greater resistance to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient conjugation reactions in aqueous buffers.[3][4] The maleimide group, on the other hand, specifically and efficiently reacts with sulfhydryl groups to form a stable thioether linkage. This dual reactivity allows for a controlled, sequential, two-step conjugation process.

Recommended Reaction Conditions



Successful conjugation with **Mal-amido-PEG3-C1-PFP** ester relies on optimizing the reaction conditions for each of its reactive moieties. A typical approach involves a two-step protocol: first, the reaction of the PFP ester with an amine-containing molecule (e.g., an antibody), followed by the reaction of the maleimide group with a sulfhydryl-containing molecule (e.g., a therapeutic payload).

Step 1: PFP Ester Reaction with Amines

This initial step involves the formation of a stable amide bond between the PFP ester of the linker and primary or secondary amines on the target molecule, such as the lysine residues of an antibody.



Parameter	Recommended Conditions	Notes
рН	7.2 - 8.5	Optimal pH range for the reaction of PFP esters with primary amines.[5][6] Higher pH increases the rate of hydrolysis of the PFP ester.[5]
Temperature	4°C to Room Temperature (20- 25°C)	Incubation at 4°C overnight or for 1-4 hours at room temperature is commonly employed.[6]
Solvent	Amine-free buffers (e.g., PBS)	Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the PFP ester and should be avoided.[3]
Linker Preparation	Dissolve in an organic solvent (DMSO or DMF) immediately before use.	The linker is not directly water-soluble and is moisture-sensitive.[5] The final concentration of the organic solvent in the reaction mixture should be kept low (<10%) to prevent protein denaturation. [5]
Molar Ratio	2:1 to 10:1 (Linker : Amine)	The optimal molar ratio should be determined empirically for each specific application.[6] For protein conjugation, a 10- to 50-fold molar excess of the crosslinker may be used.[5]

Step 2: Maleimide Reaction with Thiols



Following the conjugation of the linker to the first molecule and removal of excess unreacted linker, the maleimide group is reacted with a molecule containing a free sulfhydryl group.

Parameter	Recommended Conditions	Notes
рН	6.5 - 7.5	This pH range ensures the specific reaction of the maleimide with sulfhydryl groups.[5] Above pH 7.5, the maleimide group can react with amines and its hydrolysis rate increases.[5]
Temperature	4°C to Room Temperature (20- 25°C)	The reaction is typically carried out for 30 minutes at room temperature or for 2 hours at 4°C.[5]
Buffer	Thiol-free buffers (e.g., PBS)	Buffers containing thiol-based reducing agents like DTT or β-mercaptoethanol must be avoided as they will compete in the reaction.
Molar Ratio	Equimolar or slight excess of thiol-containing molecule	The stoichiometry should be optimized based on the desired final conjugate.

Experimental Protocols

Protocol 1: Two-Step Conjugation of an Antibody to a Thiol-Containing Payload

This protocol outlines a general procedure for the conjugation of a thiol-containing small molecule payload to an antibody using **Mal-amido-PEG3-C1-PFP ester**.

Materials:

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)



- Mal-amido-PEG3-C1-PFP ester
- Anhydrous DMSO or DMF
- Thiol-containing payload
- Desalting column
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Reaction buffer (e.g., PBS, pH 6.5-7.5)

Procedure:

Step 1: Antibody-Linker Conjugation

- Prepare the Antibody: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
- Prepare the Linker Solution: Immediately before use, dissolve the Mal-amido-PEG3-C1-PFP
 ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[6]
- Initiate the Reaction: Add a 10- to 50-fold molar excess of the linker solution to the antibody solution.[5] Ensure the final concentration of the organic solvent is below 10%.
- Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- Remove Excess Linker: Remove the unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).

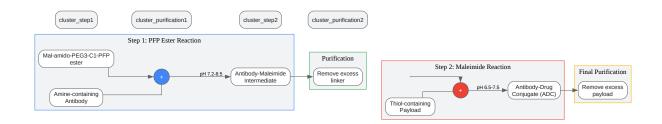
Step 2: Conjugation of Payload to the Antibody-Linker Intermediate

- Prepare the Payload: Dissolve the thiol-containing payload in a compatible solvent.
- Initiate the Second Reaction: Add the payload solution to the purified antibody-linker intermediate. The molar ratio should be optimized for the desired drug-to-antibody ratio (DAR).



- Incubate: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[5]
- Quench the Reaction (Optional): To cap any unreacted maleimide groups, a quenching reagent such as cysteine can be added.
- Purify the ADC: Purify the final antibody-drug conjugate using a suitable method such as size
 exclusion chromatography (SEC) or dialysis to remove any unreacted payload and other
 small molecules.

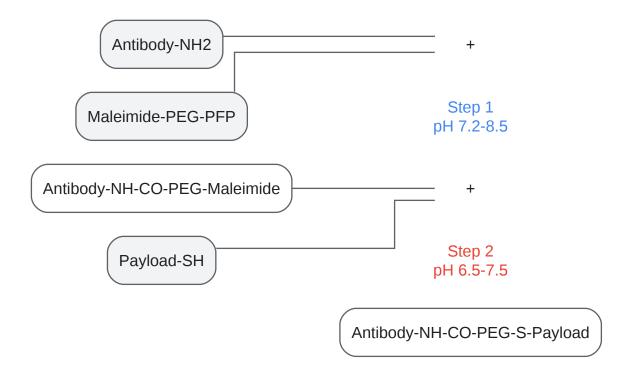
Visualizations



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Caption: Workflow for a two-step antibody-drug conjugation.





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Caption: Chemical reaction scheme for ADC synthesis.

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